molecular formula C10H12INO2 B1438580 4-[(4-Iodophenyl)amino]butanoic acid CAS No. 1039879-15-6

4-[(4-Iodophenyl)amino]butanoic acid

Cat. No. B1438580
CAS RN: 1039879-15-6
M. Wt: 305.11 g/mol
InChI Key: MJEAAKGSIAGCIZ-UHFFFAOYSA-N
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Description

“4-[(4-Iodophenyl)amino]butanoic acid” is a chemical compound with the molecular formula C10H11IO2 . It is also known as “4-Iodobenzenebutanoic acid” and "Benzenebutanoic acid, 4-iodo-" . It belongs to the category of aromatic acids .


Synthesis Analysis

A series of new γ-aminobutyric acid (GABA) derivatives was obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using DCC as a coupling reagent . The compound 3 was synthesized by treating GABA and phthalimide at high temperature under anhydrous conditions .


Molecular Structure Analysis

The molecular weight of “this compound” is 290.1 . The InChI key is OGOMLUBUDYFIOG-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is involved in the synthesis of meta- and paracyclophanes containing unsaturated amino acids . It also participates in intramolecular Friedel-Crafts reactions for the synthesis of 1-tetralones .


Physical And Chemical Properties Analysis

The melting point of “this compound” is 89-89.5 °C, and its predicted boiling point is 351.0±17.0 °C . The predicted density is 1.686±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is a solid and its color ranges from white to pale yellow .

Scientific Research Applications

Chemical and Physicochemical Studies

A comprehensive review on the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) illustrates its applications in peptide studies, emphasizing chemical, physicochemical, spectroscopic, and conformational aspects. TOAC, as a spin label probe incorporated in peptides, aids in analyzing peptide backbone dynamics and secondary structure using techniques like EPR spectroscopy, X-ray crystallography, and NMR among others. These methodologies could potentially apply to studying 4-[(4-Iodophenyl)amino]butanoic acid in understanding its interaction with peptides and proteins, thereby contributing to the field of biochemistry and molecular biology (Schreier et al., 2012).

Environmental and Biological Impacts

Research on environmental fate and aquatic effects of various compounds, including those related to the oxo-process chemicals, may offer insights into the environmental behavior of similar chemical entities. These studies address the biodegradability, photo-oxidation, and potential aquatic toxicity, emphasizing the importance of understanding the environmental impacts of chemical substances. This knowledge base supports the development of safer chemical practices and environmental preservation efforts (Staples, 2001).

Biomedical Applications

Analyses of carboxylic acids and their derivatives highlight their pivotal roles in biomedical applications, ranging from acting as building blocks in drug synthesis to serving as biomarkers for assessing cancer risks. For instance, reviews on levulinic acid (LEV) and its application in drug synthesis demonstrate the potential of carboxylic acids in creating value-added chemicals and their role in medicine, offering perspectives on how this compound might be explored in similar contexts (Zhang et al., 2021).

Methodological Advances

Advancements in the analysis of biomarkers and the development of sensors and biosensors for detecting specific amino acids provide a methodological framework that could be adapted to study this compound. Such technologies enable precise quantification and understanding of compounds in biological samples, facilitating research in toxicology, pharmacology, and environmental science (Chen et al., 2018).

Mechanism of Action

While specific mechanisms of action for “4-[(4-Iodophenyl)amino]butanoic acid” are not mentioned in the search results, it has been involved in investigations of pharmacological activity pertaining to apoptosis, proliferation, and histone deacetylase activity in human colorectal cancer cells .

Safety and Hazards

The compound is classified as a combustible solid . It should be stored at 2-8°C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves should be used when handling this compound .

Future Directions

While specific future directions for “4-[(4-Iodophenyl)amino]butanoic acid” are not mentioned in the search results, its involvement in the synthesis of various compounds and investigations of pharmacological activity suggest potential applications in medicinal chemistry and drug development .

properties

IUPAC Name

4-(4-iodoanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c11-8-3-5-9(6-4-8)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEAAKGSIAGCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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